molecular formula C12H8FNO5S B2871869 4-Fluorophenyl 4-nitrobenzene-1-sulfonate CAS No. 1392005-96-7

4-Fluorophenyl 4-nitrobenzene-1-sulfonate

Cat. No.: B2871869
CAS No.: 1392005-96-7
M. Wt: 297.26
InChI Key: NIOCHQGDYCYZII-UHFFFAOYSA-N
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Description

4-Fluorophenyl 4-nitrobenzene-1-sulfonate is an organic compound with the molecular formula C12H8FNO5S and a molecular weight of 297.26 g/mol. This compound is used in various scientific experiments and has applications in multiple fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 4-Fluorophenyl 4-nitrobenzene-1-sulfonate typically involves the reaction of 4-fluoronitrobenzene with a sulfonating agent. One common method is the Halex process, where 4-nitrochlorobenzene reacts with potassium fluoride (KF) to produce 4-fluoronitrobenzene . This intermediate can then be sulfonated using a sulfonating agent such as sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) under controlled conditions to yield this compound .

Chemical Reactions Analysis

4-Fluorophenyl 4-nitrobenzene-1-sulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the compound can be substituted by nucleophiles such as phenoxide, leading to the formation of mononitrodiphenylether.

    Reduction Reactions: The nitro group can be reduced to an amino group using hydrogenation, resulting in the formation of 4-fluoroaniline.

    Oxidation Reactions: The sulfonate group can undergo oxidation under specific conditions, although this is less common.

Common reagents used in these reactions include hydrogen gas (H2) for reduction, phenoxide for substitution, and various oxidizing agents for oxidation. The major products formed from these reactions include 4-fluoroaniline and mononitrodiphenylether .

Scientific Research Applications

4-Fluorophenyl 4-nitrobenzene-1-sulfonate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemical compounds.

    Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme mechanisms.

    Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

4-Fluorophenyl 4-nitrobenzene-1-sulfonate can be compared with other similar compounds such as:

    4-Fluoronitrobenzene: This compound is a precursor in the synthesis of this compound and shares similar reactivity due to the presence of the nitro and fluorine groups.

    4-Nitrochlorobenzene: Another precursor, which undergoes the Halex process to form 4-fluoronitrobenzene.

    Mononitrodiphenylether: A product of the substitution reaction involving this compound and phenoxide.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and applications in various fields.

Properties

IUPAC Name

(4-fluorophenyl) 4-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO5S/c13-9-1-5-11(6-2-9)19-20(17,18)12-7-3-10(4-8-12)14(15)16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOCHQGDYCYZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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